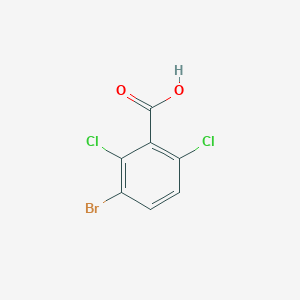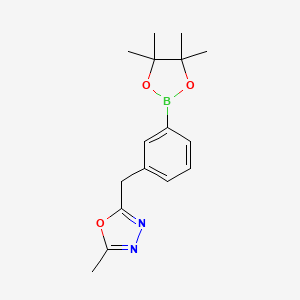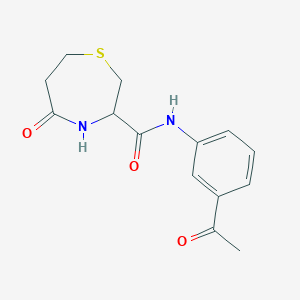
N-(3-acetylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide, also known as OTAVA-BB 120957, is a synthetic compound that belongs to the thiazepane family. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research.
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is not fully understood. However, studies suggest that the compound exerts its pharmacological effects by modulating various cellular pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. HDAC inhibition has been linked to the induction of cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. The inhibition of COX-2 has been linked to the reduction of inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit fungal growth by disrupting the fungal cell membrane. Moreover, the compound has exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. The compound's ability to modulate various cellular pathways makes it a promising candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-acetylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide in lab experiments are its ease of synthesis, good yield and purity, and its potential as a therapeutic agent. The compound's ability to modulate various cellular pathways makes it a useful tool for studying the mechanisms of various diseases. However, the limitations of using the compound in lab experiments are its relatively low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be taken when using the compound in lab experiments.
Orientations Futures
The potential applications of N-(3-acetylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide are vast. Future research should focus on the compound's potential as a therapeutic agent for various diseases, including cancer, fungal infections, and inflammatory diseases. Moreover, the compound's ability to modulate various cellular pathways makes it a useful tool for studying the mechanisms of various diseases. Future research should also focus on developing new derivatives of the compound with improved solubility and reduced toxicity. The development of new derivatives could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of N-(3-acetylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide involves the reaction between 3-acetylphenyl isothiocyanate and ethyl 4-oxo-2-thioxo-1,3-thiazepane-5-carboxylate in the presence of a base. The reaction produces the desired compound in good yield and purity. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, antifungal agent, and anti-inflammatory agent. It has also been investigated for its role in the treatment of Alzheimer's disease and Parkinson's disease. The compound has demonstrated significant activity against cancer cell lines and has shown to inhibit the growth of various fungal strains. Moreover, it has exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. The compound's potential as a therapeutic agent has opened new avenues for drug discovery and development.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-9(17)10-3-2-4-11(7-10)15-14(19)12-8-20-6-5-13(18)16-12/h2-4,7,12H,5-6,8H2,1H3,(H,15,19)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXQXZYLJZAXFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CSCCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

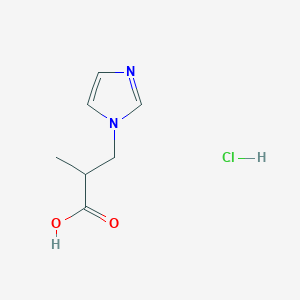
![2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2934130.png)
![5-(3,4-dimethylbenzoyl)-1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2934131.png)

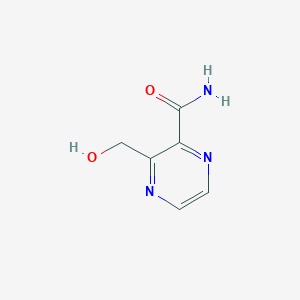
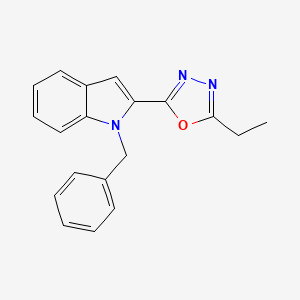
![4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid](/img/structure/B2934142.png)

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2934145.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2934146.png)

![[4-(Phenylcarbamoyl)phenyl]methyl 2-(4-formyl-2-methoxyphenoxy)acetate](/img/structure/B2934148.png)
